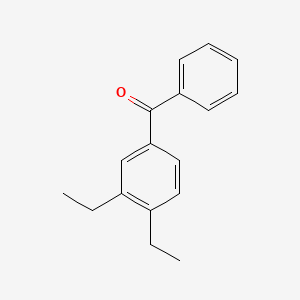

3,4-Diethylbenzophenone

Descripción

Compounds with 3,4-substitutions (e.g., hydroxyl, methyl, or chloro groups) are well-documented in the literature and industrial applications.

Propiedades

Fórmula molecular |

C17H18O |

|---|---|

Peso molecular |

238.32 g/mol |

Nombre IUPAC |

(3,4-diethylphenyl)-phenylmethanone |

InChI |

InChI=1S/C17H18O/c1-3-13-10-11-16(12-14(13)4-2)17(18)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |

Clave InChI |

YIOGXDPPVIFJKT-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key data for 3,4-substituted benzophenones and related compounds derived from the evidence:

Key Observations:

- Methyl Groups: Enhance hydrophobicity and thermal stability (e.g., 3,4-Dimethylbenzophenone with melting point ~45–47°C) . Chloro Groups: Improve chemical resistance and utility in synthesis (e.g., 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.